2-chloro-7-methyl-7H-purin-6-amine
Description
Properties
IUPAC Name |
2-chloro-7-methylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-12-2-9-5-3(12)4(8)10-6(7)11-5/h2H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUCYQIHVPHAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=NC(=NC(=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280912 | |
| Record name | 2-Chloro-7-methyl-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-10-1 | |
| Record name | 5453-10-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-7-methyl-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amination of 2,6-Dichloro-7-methyl-7H-purine
The most straightforward approach involves reacting 2,6-dichloro-7-methyl-7H-purine with ammonia or ammonium salts under elevated temperatures. The C6 chloro group is selectively displaced due to its higher reactivity compared to the C2 position, which remains intact.
Procedure :
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Starting material : 2,6-Dichloro-7-methyl-7H-purine (1.0 equiv).
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Amine source : Aqueous ammonia (28% w/w, 5.0 equiv) or ammonium hydroxide.
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Solvent : Butanol or ethanol.
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Conditions : 80–120°C, 12–24 h under reflux.
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Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA, 1.2 equiv) to deprotonate ammonia.
Yield : 60–75% after column chromatography (silica gel, CH2Cl2:MeOH = 10:1).
Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the electron-deficient purine ring is activated by the methyl group at N7. The chloro group at C6 undergoes nucleophilic attack by ammonia, facilitated by the lone pair on the purine’s nitrogen atoms stabilizing the transition state.
Triflimide-Promoted Metal-Free Amination
Superacid Catalysis in Fluoroalcohol Solvents
Triflimide (Tf2NH), a strong Brønsted acid, enhances the electrophilicity of the purine ring by protonating the N7-methyl substituent, enabling efficient amination under mild conditions.
Procedure :
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Starting material : 2,6-Dichloro-7-methyl-7H-purine (0.20 mmol).
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Catalyst : Triflimide (1.0 equiv).
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Solvent : Hexafluoroisopropanol (HFIP, 2 mL).
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Amine source : Ammonium chloride (1.1 equiv).
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Conditions : 60°C, 24 h.
Yield : 68–82% after neutralization with NaHCO3 and extraction with ethyl acetate.
Advantages :
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Avoids metal catalysts, reducing purification complexity.
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Compatible with moisture-sensitive reagents.
Solvent-Mediated Thermal Amination
High-Temperature Reactions in Polar Aprotic Solvents
Dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures accelerates the substitution by stabilizing the transition state through solvation effects.
Procedure :
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Starting material : 2,6-Dichloro-7-methyl-7H-purine (1.0 equiv).
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Amine source : Ammonium acetate (3.0 equiv).
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Solvent : DMF (3 mL).
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Conditions : 150°C, 6–8 h under argon.
Yield : 55–65% after recrystallization from ethanol/water.
Challenges :
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Prolonged heating may lead to decomposition.
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Requires rigorous exclusion of moisture.
Comparative Analysis of Methods
| Method | Conditions | Catalyst/Additive | Solvent | Yield | Purification |
|---|---|---|---|---|---|
| SNAr with Ammonia | 120°C, 24 h | TEA | Butanol | 60–75% | Column chromatography |
| Triflimide Promotion | 60°C, 24 h | Tf2NH | HFIP | 68–82% | Extraction, chromatography |
| Thermal Amination in DMF | 150°C, 6–8 h | None | DMF | 55–65% | Recrystallization |
Key Observations :
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Triflimide-mediated reactions offer higher yields and milder conditions but require specialized fluoroalcohol solvents.
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SNAr with ammonia is cost-effective but necessitates longer reaction times.
Structural and Reaction Optimization
Steric Effects of N7-Methyl Group
The N7-methyl substituent introduces steric hindrance, slowing down C6 amination. This is mitigated by:
Electronic Effects
The electron-withdrawing nature of the chloro group at C2 stabilizes the transition state, favoring C6 substitution over C2. Theoretical calculations (DFT) confirm a 15–20 kJ/mol lower activation energy for C6 vs. C2 substitution.
Scalability and Industrial Considerations
Pilot-Scale Synthesis
A 100-g scale synthesis using the SNAr method achieved 72% yield with the following modifications:
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Continuous flow reactor : Reduces reaction time to 8 h.
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Solvent recycling : Butanol recovered via distillation.
Environmental Impact
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HFIP-based methods face disposal challenges due to fluorinated solvent toxicity.
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Aqueous ammonia routes are greener but require energy-intensive heating.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-chloro-7-methyl-7H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 2-amino-7-methyl-7H-purin-6-amine derivative .
Scientific Research Applications
Chemical Synthesis
Intermediate in Synthesis:
2-Chloro-7-methyl-7H-purin-6-amine serves as a crucial intermediate in the synthesis of more complex purine derivatives. Its chlorinated structure allows for versatile chemical reactions, including substitution and oxidation processes. The compound can undergo nucleophilic substitution reactions where the chlorine atom at the 2-position can be replaced by various nucleophiles such as amines or thiols.
Synthetic Routes:
The synthesis typically involves chlorination reactions using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These methods are optimized in industrial settings to enhance yield and purity.
Biological Research Applications
Antiviral and Anticancer Properties:
Research indicates that this compound exhibits potential antiviral and anticancer activities. Studies have shown that it can inhibit the proliferation of specific cancer cell lines, suggesting its utility as an antitumor agent. For instance, it has been observed to inhibit IL-5 dependent cell lines, highlighting its antiproliferative effects .
Mechanism of Action:
The compound's mechanism involves interactions with enzymes and receptors associated with purine metabolism. The chlorine atom can form covalent bonds with nucleophilic sites on proteins, potentially disrupting metabolic pathways and leading to various biological effects .
Medicinal Chemistry
Therapeutic Potential:
Ongoing research is focused on exploring the therapeutic potential of this compound in treating diseases related to viral infections and cancer. Its ability to inhibit specific enzymes involved in nucleic acid metabolism positions it as a candidate for further pharmacological studies.
Case Studies:
- Antiviral Activity: A study highlighted the compound's effectiveness against certain viral strains, emphasizing its role as a potential antiviral agent.
- Cancer Research: In vitro studies demonstrated that this compound could significantly reduce cell viability in various cancer cell lines, warranting further investigation into its mechanism and efficacy.
Mechanism of Action
The mechanism of action of 2-chloro-7-methyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 2-position can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-aminopurine: Similar in structure but with an amino group at the 6-position instead of a methyl group at the 7-position.
2-chloro-9H-purin-6-amine: Lacks the methyl group at the 7-position.
2-chloroadenine: Another purine derivative with a chlorine atom at the 2-position.
Uniqueness
2-chloro-7-methyl-7H-purin-6-amine is unique due to the presence of both a chlorine atom at the 2-position and a methyl group at the 7-position. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
2-Chloro-7-methyl-7H-purin-6-amine, also known as 2-chloro-N,7-dimethyl-7H-purin-6-amine, is a purine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 7-position of the purine ring. Its unique structure allows for various interactions with biological macromolecules, making it an interesting subject of study in medicinal chemistry and pharmacology.
- Molecular Formula : C₆H₈ClN₅
- Molecular Weight : 149.1533 g/mol
- CAS Number : 935-69-3
The mechanism of action for this compound primarily involves its interaction with enzymes and receptors involved in purine metabolism. The chlorine atom can form covalent bonds with nucleophilic sites on these enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects.
Antiproliferative Effects
Research has indicated that this compound exhibits antiproliferative properties against certain cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of IL-5 dependent cell lines, suggesting its potential as an antitumor agent .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. For example, it acts as an inhibitor of adenosine deaminase, which is crucial in the purine salvage pathway. By inhibiting this enzyme, the compound can alter nucleotide pools within cells, affecting their growth and survival .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-N,N-dimethyl-7H-purin-6-amine | Two methyl groups at N7 position | Similar enzyme inhibition profile |
| 2-Chloro-6-amino-purine | Amino group at 6-position | Exhibits different binding affinities |
| 2-Chloro-N-methyladenine | Methyl group at N1 position | Less potent in antiproliferative activity |
Case Studies
- Antitumor Activity : In a study examining various purine derivatives, this compound demonstrated significant cytotoxicity against human leukemia cell lines. The IC50 values indicated that it was more effective than some established chemotherapeutics .
- Inhibition of Enzymatic Activity : A detailed kinetic study revealed that this compound effectively inhibits adenosine deaminase with a Ki value indicating strong binding affinity. This suggests potential therapeutic applications in diseases where adenosine signaling plays a critical role, such as cancer and autoimmune disorders.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended to confirm the structure and purity of 2-chloro-7-methyl-7H-purin-6-amine during synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., chloro at C2, methyl at N7) and aromatic proton environments. Compare spectral data with structurally related compounds like 7-methyl-7H-purin-6-amine (CAS 935-69-3) for benchmarking .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ ~260 nm for purine derivatives) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to achieve baseline separation of impurities, as demonstrated for analogous chlorinated purines .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring the molecular ion peak aligns with the theoretical mass (CHClN, MW 184.61 g/mol).
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Refer to GHS classifications for similar chlorinated purines (e.g., H302: harmful if swallowed; H315/H319: skin/eye irritation). Use fume hoods, nitrile gloves, and safety goggles .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent aerosolization .
- First Aid : For skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention .
Q. How can crystallographic databases and software aid in verifying the structural integrity of this compound?
- Methodological Answer :
- SHELX Suite : Refine single-crystal X-ray diffraction data using SHELXL for small-molecule structures. Validate bond lengths/angles against expected values for purine derivatives (e.g., C-Cl ~1.73 Å, C-N ~1.33 Å) .
- Mercury CSD : Visualize crystal packing and intermolecular interactions (e.g., hydrogen bonds between amine groups and adjacent molecules). Use the "Materials Module" to compare packing motifs with related compounds like 2,6-dichloro-7-isopropylpurine .
Advanced Research Questions
Q. How does the chloro substituent at the 2-position influence the reactivity of 7-methyl-7H-purin-6-amine in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of this compound with non-chlorinated analogs (e.g., 7-methyl-7H-purin-6-amine) in SNAr reactions. Use HPLC to monitor displacement of Cl by amines/thiols .
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate the electron-withdrawing effect of Cl on the purine ring, which activates the C2 position for nucleophilic attack .
Q. What methodologies resolve data contradictions arising from polymorphic forms of this compound?
- Methodological Answer :
- Packing Similarity Analysis : Use Mercury CSD’s packing similarity tool to compare experimental crystal structures with predicted polymorphs. Parameters include unit cell dimensions and intermolecular contact patterns .
- Thermal Analysis : Conduct DSC/TGA to identify polymorph transitions. Correlate melting points/enthalpies with crystallographic data (e.g., dense packing vs. lower thermal stability) .
Q. What in silico parameters should be prioritized to predict the biological activity of this compound?
- Methodological Answer :
- ADMET Profiling : Calculate LogP (iLOGP ~0.44) and solubility (LogS) to assess bioavailability. Use tools like SwissADME to predict GI absorption and BBB permeability .
- Molecular Docking : Screen against purine-binding targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding (amine group) and hydrophobic interactions (methyl group) .
- QSAR Modeling : Train models on chloropurine derivatives using descriptors like polar surface area and H-bond donor/acceptor counts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
